molecular formula C8H7F3O2 B13012295 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol

Cat. No.: B13012295
M. Wt: 192.13 g/mol
InChI Key: DONDASBTXFTNLN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol intermediates using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone . The reaction conditions often require the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems, such as gold-catalyzed hydration of trifluoromethyl-substituted alkynes, can also be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

    Substitution: Friedel-Crafts acylation using aluminum chloride, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(Formyl)-6-(trifluoromethyl)phenol or 2-(Carboxyl)-6-(trifluoromethyl)phenol.

    Reduction: Formation of 2-(Hydroxymethyl)-6-(trifluoromethyl)cyclohexanol.

    Substitution: Formation of 2-(Hydroxymethyl)-4-nitro-6-(trifluoromethyl)phenol.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
  • 2-(Hydroxymethyl)-6-(difluoromethyl)phenol
  • 2-(Hydroxymethyl)-6-(trifluoromethyl)aniline

Uniqueness

2-(Hydroxymethyl)-6-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its reactivity and stability compared to other similar compounds. The presence of both hydroxymethyl and trifluoromethyl groups on the phenol ring provides a unique combination of electronic and steric effects, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3,12-13H,4H2

InChI Key

DONDASBTXFTNLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)CO

Origin of Product

United States

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